1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane
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Overview
Description
1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[25]octane is a complex organic compound that features a spirocyclic structure with both fluorine and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the difluoro and azaspiro groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[25]octane is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine and nitrogen-containing spirocyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure and the presence of fluorine atoms may impart desirable characteristics such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain proteins or enzymes, while the spirocyclic structure may allow it to fit into unique binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 1,1-Difluoro-6-(5-methylthiophene-2-carbonyl)-6-azaspiro[25]octane stands out due to the presence of the 5-methylthiophen-2-yl group
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c1-9-2-3-10(18-9)11(17)16-6-4-12(5-7-16)8-13(12,14)15/h2-3H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXBPHYKVRYAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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